4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester
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Overview
Description
Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a formohydrazido moiety, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate typically involves the reaction of 4-methoxyphenylhydrazine with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methoxyphenyl)formohydrazido]-4-oxobutanoate involves its interaction with specific molecular targets. The formohydrazido moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxyphenylacetate
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and interactions, making it valuable in diverse scientific fields .
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxybenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-10-5-3-9(4-6-10)13(18)15-14-11(16)7-8-12(17)20-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,18) |
InChI Key |
HSZOLMHNUHISEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CCC(=O)OC |
Origin of Product |
United States |
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